Lcariin

Description

Historical Context of Academic Inquiry into Flavonoids from Epimedium Species

The use of Epimedium species in traditional medicine, particularly in China, dates back thousands of years, where they were employed for various ailments, including those related to kidney function and vitality. researchgate.netfrontiersin.orgfrontiersin.orgrroij.comcaldic.com This long history of traditional use provided the impetus for early academic investigations into the chemical constituents of these plants. Initial phytochemical studies focused on isolating and identifying the compounds responsible for the observed biological effects. These efforts led to the discovery of flavonoids as the major bioactive components in Epimedium leaves. researchgate.netfrontiersin.orgfrontiersin.org The identification of various prenylated flavonol glycosides, including epimedin A, epimedin B, epimedin C, and icariin (B1674258), marked a significant step in understanding the chemical basis of Epimedium's therapeutic properties. researchgate.netfrontiersin.org Research over the decades has involved the isolation and structural elucidation of over 260 compounds from different Epimedium species, with prenylated flavonoids being the predominant class. researchgate.netfrontiersin.orgrroij.comcaldic.com

Significance of Icariin as a Lead Research Compound in Medicinal Chemistry

Icariin has emerged as a lead research compound in medicinal chemistry due to its diverse and promising pharmacological activities. mdpi.comfrontiersin.orgmdpi.com Its unique chemical structure, an isoprenoid flavonoid glycoside with specific substitutions, contributes to its interactions with various biological targets. frontiersin.orgresearchgate.netplos.org The identification of icariin as a phosphodiesterase-5 (PDE5) inhibitor was a pivotal finding that highlighted its potential in addressing conditions like erectile dysfunction, a property traditionally associated with Epimedium. nih.govexamine.comsemanticscholar.org This discovery spurred extensive research into icariin's mechanisms of action and its potential therapeutic applications beyond traditional uses. mdpi.comexamine.com As a lead compound, icariin serves as a scaffold for the design and synthesis of novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties. plos.org Studies exploring the structure-activity relationship of icariin derivatives have provided valuable insights into the key structural features required for specific biological activities, such as PDE5 inhibition. plos.org

Scope of Current Academic Investigations and Research Frontiers

Current academic investigations into icariin are broad and encompass various research frontiers. A significant area of focus is the detailed elucidation of its molecular mechanisms of action in different physiological and pathological processes. This includes exploring its interactions with enzymes, receptors, and signaling pathways. For instance, research continues to investigate its effects on bone metabolism, where studies suggest it can promote osteogenic differentiation and inhibit adipogenesis of mesenchymal stem cells, and its potential in preventing osteoporosis. nih.govresearchgate.netfrontiersin.orgresearchgate.net

Another active research area is icariin's potential in neurological disorders. Studies are exploring its neuroprotective effects, including its ability to attenuate neuronal damage and its potential relevance in conditions like Alzheimer's and Parkinson's disease, as well as its impact on schizophrenia-like behaviors in animal models. mdpi.comexamine.comfrontiersin.orgdovepress.com Research also extends to its effects on the cardiovascular system, investigating its anti-atherosclerosis activity and its potential to improve blood circulation. frontiersin.orgnih.gov

Furthermore, the role of icariin in modulating the immune system and its potential anti-inflammatory and antioxidant properties are subjects of ongoing research. frontiersin.orgmdpi.comresearchgate.netresearchgate.netfrontiersin.orgnih.gov Investigations into its potential as an anticancer agent, exploring its effects on cancer cell proliferation, migration, and apoptosis, also represent a key research frontier. frontiersin.orgresearchgate.net

The biosynthesis of icariin and other flavonoids in Epimedium species is another area of active academic inquiry, with researchers striving to understand the genetic and enzymatic pathways involved to potentially enhance the production of these valuable compounds. frontiersin.orgfrontiersin.orgchinbullbotany.com

Detailed research findings often involve in vitro and in vivo studies examining the effects of icariin on specific cellular processes, protein expression levels, and signaling pathway activity. For example, studies have shown that icariin can inhibit the injury of human umbilical vein endothelial cells induced by oxidized low-density lipoprotein in a concentration-dependent manner and downregulate the expression of adhesion molecules like ICAM-1, VCAM-1, and E-selectin. nih.gov Research using animal models of osteonecrosis has indicated that icariin can activate the PI3k/Akt signaling pathway and upregulate the expression of VEGF and NO. frontiersin.org

Interactive data tables could be generated to summarize specific research findings, such as:

IC50 or Ki values of icariin and its analogs against PDE5 isoforms. plos.orgexamine.com

Concentration-dependent effects of icariin on cell viability or specific protein markers in in vitro studies. frontiersin.orgnih.govfrontiersin.org

Changes in biochemical markers or gene expression levels in animal models treated with icariin. frontiersin.orgdovepress.comfrontiersin.org

For instance, a table could present data on the effect of different icariin concentrations on the survival rate of A549 lung cancer cells, showing a dose-dependent reduction at concentrations ≥ 100 μmol/L. frontiersin.org Another table could illustrate the impact of icariin on inflammatory cytokines like TNF-α, IL-1β, and IL-6 in cisplatin-induced cell damage models, demonstrating a dose-dependent inhibition. frontiersin.org

The exploration of icariin's metabolites, such as icariside II and icaritin (B1674259), and their respective biological activities and pharmacokinetic profiles, also constitutes an important part of current research. mdpi.commdpi.comfrontiersin.org These investigations aim to understand how icariin is processed in the body and whether its metabolites contribute to or are responsible for some of its observed effects.

Structure

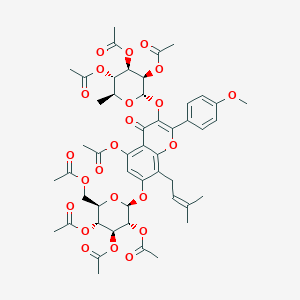

2D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[5-acetyloxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-3-[(2S,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxychromen-7-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H56O23/c1-21(2)13-18-33-34(69-49-47(68-30(11)57)45(66-28(9)55)42(64-26(7)53)36(70-49)20-60-23(4)50)19-35(62-24(5)51)37-38(58)43(40(71-41(33)37)31-14-16-32(59-12)17-15-31)72-48-46(67-29(10)56)44(65-27(8)54)39(22(3)61-48)63-25(6)52/h13-17,19,22,36,39,42,44-49H,18,20H2,1-12H3/t22-,36+,39-,42+,44+,45-,46+,47+,48-,49+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFUTUDDVRHMIZ-QPIFRKLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC=C(C)C)C5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC=C(C)C)C5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H56O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856108 | |

| Record name | 2-(4-Methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-4H-1-benzopyran-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1013.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56692-02-5 | |

| Record name | 2-(4-Methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-4H-1-benzopyran-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for Research Sample Preparation and Analysis

Advanced Extraction and Purification Techniques for Icariin (B1674258) and its Analogues

Effective extraction and purification are prerequisite steps for the accurate analysis of icariin and its analogues from complex biological and botanical samples. While the search results did not provide specific details on "advanced" extraction and purification techniques beyond general mentions of sample preparation using solvents like methanol (B129727) and ultrasonic techniques researchgate.net, it is understood in analytical chemistry that advanced approaches often involve techniques aimed at improving yield, purity, and efficiency while minimizing sample degradation. These can include:

Pressurized Liquid Extraction (PLE): Using elevated temperature and pressure with solvents to enhance extraction efficiency from solid matrices.

Supercritical Fluid Extraction (SFE): Employing supercritical fluids, such as CO2, as the extraction solvent, offering tunable selectivity.

Microwave-Assisted Extraction (MAE): Utilizing microwave energy to heat solvents and accelerate the extraction process.

Solid-Phase Extraction (SPE): A chromatographic technique used for sample cleanup and preconcentration of analytes from liquid matrices.

High-Speed Countercurrent Chromatography (HSCCC): A liquid-liquid chromatographic technique useful for the preparative separation and purification of compounds.

Research indicates that sample preparation for icariin analysis often involves solvent extraction, such as using methanol for dietary supplements researchgate.net. Ultrasonic techniques have also been applied in sample preparation to enhance the extraction of icariin researchgate.net. Following extraction, purification steps, potentially involving techniques like column chromatography or SPE, are typically necessary to isolate icariin and its analogues from interfering substances before chromatographic and spectroscopic analysis.

Chromatographic and Spectroscopic Methods for Research Sample Quantification and Elucidation

Chromatographic and spectroscopic methods are indispensable tools for the separation, quantification, and structural elucidation of icariin and its related compounds in research samples.

High-Performance Liquid Chromatography (HPLC) Applications in Icariin Research

HPLC is a widely used technique for the quantitative and qualitative analysis of icariin in various matrices, including plant extracts, dietary supplements, and biological samples. HPLC offers good accuracy, reproducibility, and selectivity for the quantitative analysis of icariin researchgate.net.

Applications of HPLC in icariin research include:

Determination of icariin content in dietary supplements researchgate.net.

Quantitative analysis of icariin in dry extracts of Epimedium koreanum researchgate.net.

Simultaneous quantification of icariin and other flavonoids, such as epimedin C, in herbal extracts and related products pensoft.net.

Analysis of icariin in Epimedium koreanum extracts using a C18 column and UV detection at 270 nm e-nps.or.kr.

Qualitative and quantitative analysis of icariin in thermogenic weight loss products ingentaconnect.com.

Different HPLC conditions have been optimized for icariin analysis. One method utilized a C18 column with a gradient elution of acetonitrile (B52724) and 1% phosphoric acid solution researchgate.net. Another HPLC-DAD method for simultaneous determination of epimedin C and icariin employed a Shim-pack GIST C18 column with a gradient mobile phase of acetonitrile and water containing 0.1% H3PO4, detected at 254 nm pensoft.net. HPLC coupled with a diode array detector (DAD) is frequently employed for the simultaneous quantification of multiple flavonoids, including icariin pensoft.net.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Metabolite Analysis

UPLC-MS/MS is a powerful hyphenated technique offering high sensitivity, speed, and resolution, making it particularly suitable for the analysis of icariin and its metabolites in complex biological samples. This method is crucial for pharmacokinetic studies and the identification of metabolic pathways.

UPLC-MS/MS applications in icariin research include:

Qualitative and quantitative analysis of icariin analogues in Epimedium koreanum researchgate.net.

Analysis of icariin metabolism in rat feces, bile, and urine, leading to the detection and tentative identification of 17 metabolites oup.com.

Simultaneous quantification of icariin and its primary metabolites, including icariside Ⅰ, icariside Ⅱ, baohuoside Ⅱ, wushanicaritin, icaritin (B1674259), and desmethylicaritin, in mouse urine nih.govresearchgate.netfrontiersin.org.

Pharmacokinetic studies of icariin and icariside II in rat plasma mdpi.com.

Quantification of icariin and its metabolites, icariside I and icariside II, in mouse whole blood frontiersin.org.

A UPLC-MS/MS method for icariin and its metabolites in mouse urine utilized an Agilent SB-C18 column with a mobile phase of ultrapure water with 0.1% formic acid and acetonitrile with 0.1% formic acid in a gradient elution nih.govfrontiersin.orgnih.gov. This method demonstrated good linearity and precision for the simultaneous quantification of seven analytes nih.govfrontiersin.org. Another UPLC-MS/MS method for the simultaneous quantification of icariin and icariside II in rat plasma used multiple reaction monitoring (MRM) with specific transitions for each compound and an internal standard mdpi.com. This method showed good linearity, precision, and recovery mdpi.com.

Research findings using UPLC-MS/MS have revealed that icariin undergoes various metabolic transformations in vivo, including desugarization, dehydrogenation, hydroxylation, demethylation, and glucuronidation oup.com. For instance, in rats, a significant portion of orally administered icariin was transformed into icariside II mdpi.com.

Table 1: Cumulative Urinary Excretion of Icariin and Metabolites in Mice (72 hours post-administration)

| Compound | Cumulative Urinary Excretion (ng) |

| Icariin | 13.48 |

| Icariside Ⅰ | 18.70 |

| Icariside Ⅱ | 2627.51 |

| Baohuoside Ⅱ | 2.04 |

| Wushanicaritin | 10.04 |

| Icaritin | 3420.44 |

| Desmethylicaritin | 735.13 |

Data derived from UPLC-MS/MS analysis of mouse urine. nih.govfrontiersin.org

Capillary Zone Electrophoresis (CZE) in Analytical Research

Capillary Zone Electrophoresis (CZE) is an electrophoretic technique that separates analytes based on their charge-to-size ratio in a capillary filled with an electrolyte solution. CZE offers advantages such as high separation efficiency, short analysis time, and low sample and solvent consumption.

Applications of CZE in icariin research include:

Determination of icariin in Chinese traditional medicine researchgate.net.

Determination of icariin and its metabolites (icaritin and desmethylicaritin) in rat serum for pharmacokinetic studies nih.gov.

Development and validation of a nonaqueous capillary electrophoresis method for simultaneous estimation of icariin, icariside II, and epimedin K in Epimedium leaves tandfonline.com.

An accurate and simple CZE method for determining icariin in Chinese traditional medicine used a borate (B1201080) solution containing acetonitrile as the running buffer researchgate.net. For the analysis of icariin and its metabolites in rat serum, an optimized CZE method utilized a sodium tetraborate (B1243019) and monobasic sodium phosphate-acetonitrile buffer with UV detection at 270 nm nih.gov. This method was validated and found useful for pharmacokinetic studies nih.gov. Nonaqueous capillary electrophoresis has also been explored for the simultaneous determination of icariin and other flavonoids in Epimedium leaves, employing a borate-acetonitrile/water running solution tandfonline.com.

Other Advanced Analytical Approaches for Compound Characterization

Beyond chromatography and mass spectrometry, other advanced analytical techniques are employed for the comprehensive characterization of icariin and its interactions.

These techniques include:

Spectroscopy:

Fourier Transform Infrared (FTIR) Spectroscopy: Used to characterize the functional groups present in icariin kashanu.ac.ir.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides detailed structural information about icariin kashanu.ac.ir.

UV-Vis Spectrometry: Employed for detecting the concentration of icariin in solutions, often coupled with chromatographic methods tandfonline.com. Spectrophotometry has also been used to determine the pKa values of icariin and its analogues oup.com.

X-ray Diffraction (XRD): Used to analyze the crystalline structure of icariin kashanu.ac.ir.

Scanning Electron Microscopy (SEM): Provides visual information on the morphology of materials containing icariin, such as molecularly imprinted polymers kashanu.ac.irtandfonline.com.

Mass Spectrometry (standalone or coupled with chromatography): Used for identifying and quantifying icariin and its metabolites based on their mass-to-charge ratio and fragmentation patterns oup.commdpi.com. High-resolution mass spectrometers like Q-TOF facilitate accurate and selective analysis oup.com. Electrospray ionization (ESI) in positive mode has shown higher sensitivity for icariin and icariside II in UPLC-MS/MS analysis mdpi.com.

These diverse analytical approaches provide complementary information, enabling a thorough understanding of the chemical properties, structure, purity, and behavior of icariin in various research contexts.

Biosynthesis and Biotechnological Production Research of Icariin

Elucidation of Natural Biosynthetic Pathways in Epimedium Plants

The biosynthesis of Icariin (B1674258) in Epimedium species is a complex process involving multiple enzymatic steps, primarily rooted in the flavonoid pathway. This pathway generally begins with phenylalanine, which is converted through a series of reactions to intermediate compounds like kaempferol (B1673270). Kaempferol then undergoes further modifications, including prenylation, malonylation, methoxylation, and glycosylation, to yield various characteristic flavonoids, including Icariin, epimedin A, epimedin B, and epimedin C. researchgate.net Understanding these intricate biochemical pathways is crucial for both enhancing plant production and enabling alternative production methods. researchgate.net

Transcriptome analysis has been employed to identify candidate genes associated with the biosynthesis of active ingredients, including Icariin, in Epimedium sagittatum. researchgate.net Integrated omics approaches, combining metabolomics, transcriptomics, and proteomics, have provided comprehensive insights into the regulatory network underlying Icariin synthesis in Herba Epimedii. researchgate.netfrontiersin.orgnih.gov These studies have screened for metabolites, proteins, and differentially expressed genes (DEGs) related to the Icariin synthesis pathway, including those involved in phenylpropanoid biosynthesis, flavonoid biosynthesis, and flavone (B191248) and anthocyanin biosynthesis pathways. frontiersin.org

Several key enzymes are involved in the biosynthesis of Icariin. The pathway to Icariin from kaempferol involves prenylation, catalyzed by prenyltransferases, and glycosylation, catalyzed by glycosyltransferases. researchgate.net Specifically, a novel prenyltransferase from Epimedium sagittatum (EsPT2) has been identified, which catalyzes the C8 prenylation of kaempferol to produce 8-prenylkaempferol (B1670299). researchgate.netsci-hub.stnih.govcas.cn Methyltransferases, such as GmOMT2 from soybean, are involved in transferring a methyl group to the C4'-OH of 8-prenylkaempferol to produce icaritin (B1674259). researchgate.netsci-hub.stnih.govcas.cn

Glycosyltransferases (UGTs) play a crucial role in the glycosylation steps that lead to Icariin and its analogues. researchgate.net Studies have identified and characterized glucosyltransferase and prenyltransferase genes responsible for Icariin biosynthesis through ectopic expression in model systems like tobacco leaves and engineered Saccharomyces cerevisiae and Escherichia coli. researchgate.netnih.gov UDP-glycosyltransferases (UGTs) are responsible for the glucosylation of flavonoid glycosides, and a large family of UGT genes has been identified in Epimedium pubescens. researchgate.net Some UGTs have been shown to be involved in the biosynthesis of Icariin. researchgate.net For instance, EpPF3RT and Ep7GT have been identified as glycosyltransferases involved in the enzymatic synthesis of Icariin. tandfonline.com

The conversion of related flavonoids to Icariin also involves specific enzymes. Alpha-L-rhamnosidases can catalyze the hydrolysis of epimedin C to Icariin. frontiersin.orgfrontiersin.orgnih.gov Beta-xylosyl hydrolase can convert epimedin B to Icariin. frontiersin.orgfrontiersin.org

The synthesis and accumulation of flavonoids, including Icariin, in Epimedium are under genetic and molecular regulation. Transcriptome analysis has revealed differentially expressed genes and proteins associated with Icariin analogues, providing insights into the regulatory network. researchgate.netnih.gov Transcription factors (TFs) play a significant role in regulating the structural genes of the flavonoid pathway. nih.gov In Epimedium, MYB transcription factors have been identified as being involved in regulating the flavonoid pathway. cas.cn For example, EsMYBF1 is predominantly expressed in leaves and regulates flavonol biosynthetic pathway genes like CHS, F3H, and FLS, thus participating in the synthesis and accumulation of flavonol-derived bioactive components. cas.cn The dynamics and regulatory network of prenylated flavonol glycoside (PFG) biosynthesis, including Icariin, during leaf development in Epimedium pubescens have been investigated using time-series transcriptome analysis, identifying key candidate structural genes and transcription factors. nih.govdntb.gov.ua

Engineered Microbial Systems for De Novo Icariin Production

Due to the challenges of traditional extraction, engineered microbial systems offer an alternative and potentially sustainable approach for the production of Icariin and other prenylated flavonol glycosides. researchgate.netresearchgate.netsci-hub.st Saccharomyces cerevisiae and Escherichia coli are commonly selected microbial hosts for the biosynthesis of flavonoids. mdpi.com

De novo biosynthesis of Icariin and its precursors from simple carbon sources like glucose has been explored in engineered microorganisms. researchgate.netsci-hub.stcas.cn This involves reconstructing the complex biosynthetic pathway in heterologous hosts. For the biosynthesis of icaritin, a precursor to Icariin, in engineered Saccharomyces cerevisiae, an artificial biosynthetic pathway was designed. researchgate.netsci-hub.stnih.gov This involved introducing heterologous genes encoding enzymes like the prenyltransferase EsPT2 and the methyltransferase GmOMT2. researchgate.netsci-hub.stnih.gov To achieve efficient production, multiple heterologous genes are introduced, and native yeast genes are modified. researchgate.netsci-hub.stcas.cn

However, challenges exist in reconstituting entire biosynthetic pathways in microbial hosts, particularly concerning the compatibility and functional expression of plant enzymes. nih.gov For instance, the activity of the methyltransferase GmOMT2 was found to be sensitive to the low pH of the yeast cytoplasm. researchgate.netsci-hub.stcas.cnmdpi.com

Several strategies have been employed to overcome limitations and enhance the yields of Icariin and its precursors in engineered microbial systems. Addressing the issue of enzyme activity in incompatible intracellular environments is crucial. For the pH sensitivity of GmOMT2 in S. cerevisiae, strategies included relocating the enzyme into mitochondria, which have a higher pH than the cytoplasm. researchgate.netsci-hub.stcas.cnmdpi.com Another effective strategy is the use of co-culture systems, where different parts of the biosynthetic pathway are divided between two microbial strains, such as Saccharomyces cerevisiae and Escherichia coli. researchgate.netsci-hub.stcas.cn This modular co-culture engineering allows each strain to provide a more favorable environment for the enzymes it expresses. researchgate.net

Optimization of the expression of pathway enzymes is key to improving product yield. mdpi.com This can involve selecting suitable microbial hosts for heterologous expression and employing strategies to enhance enzyme expression and targeting. mdpi.com While the production of icaritin from glucose in microbial strains has been achieved, further optimization efforts are needed to facilitate industrial-scale fermentation. sci-hub.st

Advanced Cultivation and Genetic Improvement Strategies for Enhanced Icariin Content in Source Plants

Improving the Icariin content in Epimedium source plants is another important area of research. This involves advanced cultivation techniques and genetic improvement strategies.

Studies have investigated the impact of environmental factors on flavonoid content in Epimedium. For example, light intensity has been shown to influence the synthesis and accumulation of total flavonoids in Epimedium sagittatum. mdpi.com A specific light intensity range was found to be most suitable for the accumulation of total flavonoids. mdpi.com Geographic location also significantly correlates with the content of major flavonol glycoside constituents, including Icariin. mdpi.com

Genetic improvement approaches aim to enhance the plant's natural capacity to produce Icariin. This can involve identifying and utilizing genetic resources with high Icariin content, such as specific geographical accessions of Epimedium sagittatum. mdpi.com Understanding the genetic mechanisms underlying PFG accumulation, as revealed by transcriptomic studies, can guide further research on cultivation practices and breeding approaches. nih.gov While the search results did not provide detailed examples of genetic modification for increased Icariin content, the identification of key structural genes and transcription factors involved in the pathway lays the groundwork for such strategies in the future. researchgate.netnih.govnih.gov

Furthermore, external factors like the application of mineral elements have been explored to improve flavonoid content in Epimedium sagittatum. semanticscholar.org Spraying with certain mineral elements, such as iron (Fe2+) and zinc (Zn2+), has been shown to increase the content of Icariin and other flavonoids in Epimedium leaves. semanticscholar.org

Table 1: Key Enzymes Involved in Icariin Biosynthesis and Biotransformation

| Enzyme Type | Specific Enzyme (if mentioned) | Role in Icariin Production | Source Organism (if mentioned) |

| Prenyltransferase | EsPT2 | Catalyzes C8 prenylation of kaempferol. researchgate.netsci-hub.stnih.govcas.cn | Epimedium sagittatum researchgate.netsci-hub.stnih.govcas.cn |

| Methyltransferase | GmOMT2 | Catalyzes methylation of 8-prenylkaempferol. researchgate.netsci-hub.stnih.govcas.cn | Soybean (G. max) cas.cn |

| Glycosyltransferase | UGTs | Glucosylation of flavonoid glycosides. researchgate.net | Epimedium species researchgate.net |

| Glycosyltransferase | EpPF3RT | Involved in enzymatic synthesis of Icariin. tandfonline.com | Not specified in snippet tandfonline.com |

| Glycosyltransferase | Ep7GT | Involved in enzymatic synthesis of Icariin. tandfonline.com | Not specified in snippet tandfonline.com |

| Alpha-L-rhamnosidase | AmRha | Hydrolyzes epimedin C to Icariin. frontiersin.orgfrontiersin.orgnih.gov | Aspergillus mulundensis frontiersin.org |

| Beta-xylosyl hydrolase | Not specified | Converts epimedin B to Icariin. frontiersin.orgfrontiersin.org | Not specified in snippet frontiersin.orgfrontiersin.org |

Table 2: Icaritin Production Yields in Engineered Microbial Systems

| Host Organism | Strategy | Icaritin Yield (mg/L) | Source |

| Saccharomyces cerevisiae | GmOMT2 relocated to mitochondria | 7.2 | researchgate.netsci-hub.stnih.govcas.cn |

| S. cerevisiae and E. coli (co-culture) | Pathway divided between strains | 19.7 | researchgate.netsci-hub.stnih.govcas.cn |

| Saccharomyces cerevisiae | De novo synthesis from glucose | 7.2 | mdpi.com |

Structure Activity Relationships Sar and Rational Design of Icariin Analogues

Elucidation of Structural Determinants for Biological Activity and Receptor Interaction

The two sugar moieties attached to the Icariin (B1674258) scaffold, a rhamnose at position C3 and a glucose at position C7, play a crucial role in modulating its bioactivity. The removal or modification of these sugars significantly impacts the compound's potency and specificity, particularly its well-documented inhibitory effect on phosphodiesterase-5 (PDE5). nih.gov

Research has shown that the functional groups at the C3 and C7 positions work in synergy to determine the inhibitory potency against PDE5. nih.gov For instance, the enzymatic removal of the C3-rhamnose sugar to yield Icariside I (which retains the C7-glucose) results in a threefold improvement in PDE5 inhibition compared to Icariin. mit.edu This suggests that the C3-rhamnose group is not essential for, and may even slightly hinder, optimal binding to PDE5.

Conversely, the complete removal of both sugar groups to form the aglycone, Icaritin (B1674259), leads to a decrease in activity, indicating that some form of glycosylation is beneficial. Studies exploring semi-synthetic analogues have revealed that replacing the C3-rhamnose with small, hydrophobic alkanol groups, while retaining the C7-glucose, can dramatically increase potency. mit.edu This combination of a hydrophilic sugar at C7 and a hydrophobic group at C3 appears to enhance both the potency and the specificity for PDE5 over other related enzymes like PDE6C. nih.gov

| Compound | C3-Substitution | C7-Substitution | PDE5 IC₅₀ (μM) | Potency Improvement (Fold vs. Icariin) |

|---|---|---|---|---|

| Icariin | O-Rhamnose | O-Glucose | ~1-6 | 1x |

| Icariside I (Compound 2) | -OH | O-Glucose | 0.7 ± 0.1 | ~3x |

| Icariside II (Compound 1) | O-Rhamnose | -OH | 1.6 ± 0.3 | ~1x |

| Icaritin (Compound 9) | -OH | -OH | 2.0 ± 0.4 | ~0.8x |

| Analogue 3 | O-hydroxyethyl | O-Glucose | 0.083 ± 0.010 | ~26x |

| Analogue 7 | O-hydroxypropyl | -OH | 0.24 ± 0.03 | ~9x |

Data synthesized from studies on PDE5 inhibition. nih.govmit.eduplos.org

The isoprenyl group attached at the C8 position is a hallmark of Icariin and is considered a primary active site for many of its pharmacological effects. caldic.com This lipophilic moiety is crucial for anchoring the molecule within the binding pockets of target proteins and contributes significantly to its bioactivity.

Studies comparing prenylated flavonoids with their non-prenylated counterparts demonstrate the importance of this group. For example, the enhanced bone-protective activities of 8-prenylnaringenin over naringenin are attributed directly to the presence of the C8-prenyl group. oup.com This group is shown to be critical for promoting osteoblast differentiation and function while inhibiting the formation and bone resorption activity of osteoclasts. oup.com By analogy, the C8-prenyl group of Icariin is believed to be a key contributor to its recognized osteogenic properties. Molecular docking models also confirm that this prenyl group engages in important hydrophobic interactions within the active site of enzymes like PDE5, stabilizing the ligand-protein complex. plos.org

The antioxidant capacity of flavonoids is strongly linked to the number and position of hydroxyl (-OH) groups on their aromatic rings. These groups can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. In Icariin, the hydroxyl groups on the flavonoid backbone are key determinants of this activity.

Design and Semi-Synthesis of Novel Icariin Analogues

Leveraging the insights gained from SAR studies, medicinal chemists have employed various strategies to design and synthesize novel Icariin analogues. The goal is to optimize the natural scaffold to create derivatives with improved therapeutic profiles, such as enhanced target affinity, greater selectivity, and better pharmacokinetic properties.

The modification of the Icariin scaffold involves a range of medicinal chemistry techniques, from simple hydrolysis to more complex synthetic transformations. researchgate.net One of the most common approaches is the selective enzymatic hydrolysis of the glycosidic bonds. Using enzymes like cellulase or specific flavonoid-glycosidases, Icariin can be converted into its mono-glycoside derivatives (Icariside I, Icariside II) or its aglycone (Icaritin). nih.govresearchgate.net

Another key strategy involves the alkylation or acylation of the hydroxyl groups, particularly at the C3 and C7 positions, after the removal of the sugar moieties. This allows for the introduction of diverse functional groups designed to probe interactions with specific regions of a target's binding site. mit.edu More advanced approaches include simplifying the complex natural product structure into a "privileged scaffold" that retains the core pharmacophore but is easier to synthesize and modify. mdpi.com This allows for the creation of a library of derivatives that can be screened for enhanced biological activity.

Rational drug design utilizes computational tools and a deep understanding of the target protein's three-dimensional structure to guide the synthesis of more effective molecules. This approach has been successfully applied to develop Icariin analogues with significantly improved affinity and selectivity for PDE5. nih.gov

By analyzing the co-crystal structure of Icariside II within the PDE5 active site, researchers identified key interactions and unoccupied spaces that could be exploited. plos.org Molecular modeling and docking simulations suggested that introducing small, linear alkanol groups at the C3 position could form favorable interactions within a hydrophobic pocket of the enzyme. nih.govplos.org At the same time, maintaining a hydrophilic glucose group at the C7 position was found to promote hydrogen bonding with other residues, enhancing both affinity and selectivity against the closely related PDE6C enzyme. nih.gov This rational, structure-based approach led to the synthesis of novel analogues with nanomolar potency, approaching that of commercially available synthetic PDE5 inhibitors. mit.edu

Pharmacological Activities and Underlying Molecular Mechanisms Preclinical Investigations

Research in Preclinical Oncology Models

Icariin (B1674258), a flavonoid glycoside extracted from plants of the Epimedium genus, has been the subject of extensive preclinical research for its potential anti-cancer properties. nih.govbohrium.com In vitro and in vivo studies have demonstrated that icariin can inhibit the progression of various cancers by affecting multiple biological processes. nih.govbohrium.com Its anti-tumor activities include the inhibition of tumor cell proliferation, invasion, angiogenesis, and metastasis. frontiersin.orgfrontiersin.orgresearchgate.net Furthermore, icariin has been shown to induce programmed cell death (apoptosis), autophagy, and cell cycle arrest in cancer cells. researchgate.netresearchgate.net These multifaceted actions suggest that icariin may serve as a valuable agent in the prevention and treatment of different types of cancer. nih.gov

Mechanisms of Anti-proliferative Effects and Apoptosis Induction

A significant focus of preclinical research has been on icariin's ability to suppress the proliferation of cancer cells and trigger their apoptotic death. nih.govresearchgate.net Studies across numerous cancer cell lines, including lung, cervical, breast, and liver cancers, have shown that icariin can inhibit cancer cell growth in a dose- and time-dependent manner. nih.govnih.govnih.gov The induction of apoptosis is a key mechanism behind its anti-cancer effects, and it achieves this by targeting multiple signaling pathways. frontiersin.orgresearchgate.net

Icariin has been shown to activate the intrinsic, or mitochondrial, pathway of apoptosis in several cancer models. nih.gov This pathway is initiated by mitochondrial outer membrane permeabilization (MOMP), which leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. mdpi.comyoutube.com In human lung adenocarcinoma cells (A549 and H1975), icariin treatment was found to induce apoptosis by activating the mitochondrial pathway. nih.gov This process is often associated with a decrease in the mitochondrial membrane potential. nih.gov Research on cervical cancer cells (HeLa) also indicates that icariin can diminish the mitochondrial membrane potential, leading to apoptosis. researchgate.net Furthermore, in triple-negative breast cancer (TNBC) cells, icariin induces apoptosis through an excessive accumulation of reactive oxygen species (ROS), which can trigger the mitochondrial pathway via the JNK signaling cascade. nih.gov

The extrinsic pathway of apoptosis is another target of icariin's anti-cancer activity. This pathway is initiated by the binding of death ligands to cell surface receptors, such as Fas (also known as CD95 or APO-1). jci.org In vitro research on esophageal cancer cells (TE-13 and A109) has suggested that icariin's inhibitory effects may be related to the upregulation of Fas and its ligand, FasL. nih.gov Another study investigating the effects of icariin on CD4+ T lymphocytes from patients with ankylosing spondylitis found that icariin increased the mRNA and protein expression of Fas, which in turn induced apoptosis. nih.gov This induction of the Fas-mediated pathway often leads to the activation of specific initiator caspases, such as caspase-8. jci.orgnih.gov

Icariin consistently demonstrates an ability to modulate the expression of key proteins that regulate apoptosis. The B-cell lymphoma-2 (Bcl-2) family of proteins, which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, are critical regulators of the mitochondrial pathway. nih.govmdpi.comyoutube.com A high Bax/Bcl-2 ratio is considered a hallmark of apoptosis induction.

Preclinical studies have repeatedly shown that icariin treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax in various cancer cells. frontiersin.orgresearchgate.netnih.gov This shift in the Bax/Bcl-2 ratio promotes apoptosis. For instance, in bladder cancer T24 cells, icariin-induced apoptosis was associated with decreased Bcl-2 and increased Bax expression. frontiersin.org Similar findings were observed in cervical cancer (HeLa) cells and oral squamous cell carcinoma. frontiersin.orgresearchgate.net

The activation of caspases, a family of cysteine proteases, is essential for the execution phase of apoptosis. mdpi.com Icariin has been found to trigger the activation of executioner caspases, such as caspase-3, and initiator caspases like caspase-9 (mitochondrial pathway) and caspase-8 (extrinsic pathway). researchgate.netnih.govnih.gov In HeLa cells, icariin's apoptotic effect was accompanied by the cleavage of caspase-3 and caspase-9. researchgate.net

Table 1: Effect of Icariin on Apoptotic Protein Expression in Various Cancer Cell Lines

Cell Cycle Arrest Mechanisms in Cancer Cell Lines

In addition to inducing apoptosis, icariin exerts anti-proliferative effects by causing cell cycle arrest, which prevents cancer cells from dividing and multiplying. nih.govfrontiersin.org This arrest can occur at different phases of the cell cycle, depending on the cancer type and experimental conditions. frontiersin.orgresearchgate.net

Table 2: Icariin-Induced Cell Cycle Arrest in Different Cancer Cell Lines

Anti-metastasis and Anti-angiogenesis Research in Experimental Settings

The spread of cancer cells to distant organs (metastasis) and the formation of new blood vessels to supply the tumor (angiogenesis) are critical processes in cancer progression. scienceopen.com Preclinical studies indicate that icariin can inhibit both of these phenomena. frontiersin.orgresearchgate.net

Icariin and its derivatives have been found to inhibit the adhesion, migration, and invasion of cancer cells, which are key steps in the metastatic cascade. frontiersin.orgnih.gov For example, icariin can suppress the migration and invasion of prostate cancer cells by increasing E-cadherin and inhibiting the PI3K/AKT signaling pathway. frontiersin.org In gastric cancer, it was shown to inhibit cell invasion and migration by suppressing genes associated with cell motility. nih.gov

In the context of angiogenesis, icariin has demonstrated inhibitory effects both in vitro and in vivo. nih.govscienceopen.com It can inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells, which is a common model for studying angiogenesis. scienceopen.com A key mechanism for this effect is the reduction in the expression of Vascular Endothelial Growth Factor (VEGF), a potent regulator of angiogenesis. nih.govresearchgate.net In vivo studies using tumor xenograft models have confirmed that icariin treatment can significantly reduce the density of blood vessels within tumors, as indicated by a decrease in the pan-endothelial marker CD31. nih.govscienceopen.com

Immunomodulatory Effects in Preclinical Cancer Research

Preclinical investigations have highlighted the potential of Icariin to modulate the immune system in the context of cancer. Studies suggest that Icariin possesses immunomodulatory properties that may contribute to an enhanced antitumor immune response. researchgate.net Its activity includes the regulation of various immune responses, which is a critical aspect of integrative oncology research. researchgate.net The compound's ability to influence key biological pathways suggests a potential to synergize with standard cancer therapies by modulating the tumor microenvironment's immune landscape. researchgate.net

Targeting Cancer Stem Cells and Reversing Drug Resistance in Preclinical Models

A significant challenge in cancer therapy is the presence of cancer stem cells (CSCs) and the development of drug resistance. Preclinical studies have shown that Icariin and its derivatives are capable of targeting these CSCs, which are often implicated in tumor recurrence and therapeutic resistance. consensus.appresearchgate.netconsensus.app

Furthermore, Icariin has demonstrated the ability to reverse drug resistance in various cancer cell lines. consensus.appnih.gov For instance, in a preclinical model of ovarian cancer, Icariin was shown to reverse resistance to the chemotherapeutic agent cisplatin (B142131). researchgate.net In the context of breast cancer, Icariin has been found to suppress the characteristics associated with cancer stem cells. nih.gov Its mechanism of action in this regard involves the modulation of the lncRNA NEAT1/TGFβ/SMAD2 signaling pathway, which in turn inhibits the epithelial-mesenchymal transition (EMT), a process critical for stemness and metastasis. nih.gov

| Activity | Cancer Model | Observed Effect | Associated Pathway/Mechanism |

|---|---|---|---|

| Targeting Cancer Stem Cells | General | Inhibition of CSC properties. consensus.appresearchgate.net | - |

| Reversing Drug Resistance | Ovarian Cancer | Reversal of cisplatin resistance. researchgate.net | - |

| Suppressing Stemness | Breast Cancer | Inhibition of EMT and stem cell-like characteristics. nih.gov | Modulation of lncRNA NEAT1/TGFβ/SMAD2 pathway. nih.gov |

Research in Neurological Systems

Icariin has been the subject of extensive research for its potential applications in the neurological system, with numerous studies indicating significant neuroprotective effects. nih.govamegroups.orgfrontiersin.org

Neuroprotective Mechanisms in Neurodegenerative Models

In preclinical models of neurodegenerative diseases, Icariin has been shown to exert its neuroprotective effects through a variety of mechanisms. These include anti-inflammatory, anti-apoptotic, and antioxidant activities. nih.govamegroups.org Notably, it has been observed to improve memory dysfunction in animal models, even in cases where neurite atrophy induced by amyloid-β has already occurred. nih.gov

A key aspect of Icariin's neuroprotective action is its ability to regulate autophagy, a cellular process essential for neuronal health. amegroups.orgtandfonline.com It has been shown to enhance neuronal autophagy via the AMPK/mTOR/ULK1 pathway. nih.govtandfonline.com Furthermore, Icariin can inhibit neuronal apoptosis by modulating the levels of apoptotic proteins, specifically by increasing the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax. amegroups.org In models of Alzheimer's disease, Icariin has been found to reduce the deposition of amyloid-β and regulate synaptic plasticity. amegroups.org

Anti-neuroinflammatory Pathways in Experimental Brain Injury

Neuroinflammation is a critical component in the pathology of both neurodegenerative diseases and acute brain injuries. nih.govgreenmedinfo.com Research has shown that Icariin can inhibit neuroinflammation that is mediated by microglia, the primary immune cells of the central nervous system. nih.gov

The anti-neuroinflammatory effects of Icariin are mediated through the modulation of several signaling pathways. It has been found to suppress neuroinflammation by inhibiting the nuclear factor-kappa B (NF-κB) pathway and activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov In preclinical models of traumatic brain injury, Icariin administration led to a reduction in key inflammatory factors such as cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). greenmedinfo.com This was achieved through the inhibition of pathways involving NF-κB and mitogen-activated protein kinases (MAPKs) like ERK1/2, JNK, and p38. greenmedinfo.com Additionally, in a rat model of postoperative cognitive dysfunction, Icariin was demonstrated to alleviate neuroinflammation in the hippocampus by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. frontiersin.org

| Condition | Key Pathway Modulated | Downstream Effect |

|---|---|---|

| General Neuroinflammation | Inhibition of NF-κB, Activation of Nrf2. nih.gov | Reduced microglial activation. nih.gov |

| Traumatic Brain Injury | Inhibition of NF-κB, ERK1/2, JNK, p38. greenmedinfo.com | Decreased levels of COX-2, IL-1β, TNF-α. greenmedinfo.com |

| Postoperative Cognitive Dysfunction | Inhibition of TLR4/NF-κB. frontiersin.org | Reduced hippocampal neuroinflammation. frontiersin.org |

Modulation of Neurogenesis and Synaptic Function in Preclinical Studies

Preclinical studies have provided evidence that Icariin can positively modulate neurogenesis and synaptic function. nih.govnih.govnih.gov In a rat model of depression, treatment with Icariin was shown to mitigate dysfunctional neurogenesis and reduce neuronal loss in the dentate gyrus of the hippocampus. nih.govnih.gov The underlying mechanism may involve the regulation of specific proteins found in the cerebrospinal fluid that are associated with the ribosome and PI3K-Akt signaling pathways. nih.govresearchgate.net

In addition to promoting the generation of new neurons, Icariin has been observed to have beneficial effects on synaptic structure and function. It has been shown to restore normal synaptic morphology and increase the expression of postsynaptic density protein 95 (PSD95), a key protein in the organization of the postsynaptic terminal. amegroups.org Furthermore, Icariin can counteract the detrimental effects of Amyloid-β on synaptic plasticity, with studies suggesting this is mediated through the modulation of the brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB)/AKT pathway. nih.gov

Research on Amyloid-β Clearance and Aggregation Inhibition

The accumulation and aggregation of Amyloid-β (Aβ) peptides into plaques is a primary pathological hallmark of Alzheimer's disease. nih.gov A significant body of research has focused on the potential of Icariin to interfere with this process. Studies have demonstrated that Icariin can inhibit the aggregation of Aβ peptides in a dose-dependent manner. nih.gov

By preventing the formation of these toxic aggregates, Icariin also mitigates the associated neurotoxicity. nih.gov It has been observed to reduce the production of hydrogen peroxide that occurs during the Aβ aggregation process, thereby protecting against oxidative stress. nih.gov In various rodent models of Alzheimer's disease, treatment with Icariin has led to a reduction in the levels of Aβ and a decrease in the deposition of Aβ plaques in the cortex and hippocampus. amegroups.orgfrontiersin.orgdocumentsdelivered.com

Research in Bone Remodeling and Osteoarthritis Models

Preclinical investigations have extensively explored the effects of Icariin on bone and cartilage, suggesting its potential role in managing conditions related to bone remodeling and osteoarthritis. These studies, primarily in cellular and animal models, have elucidated several molecular mechanisms through which Icariin exerts its effects.

Promotion of Osteogenic Differentiation in Mesenchymal Stem Cells and Osteoblasts

Icariin has been shown to encourage the differentiation of bone marrow-derived mesenchymal stem cells (BMSCs) and osteoblasts, the cells responsible for forming new bone. researchgate.netnih.govnih.gov This pro-osteogenic activity is mediated through the activation of several key signaling pathways. In cultures of BMSCs, Icariin treatment has been observed to enhance the phosphorylation of ERK, p38, and JNK, which are components of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov

Furthermore, Icariin has been found to activate the PI3K/Akt/eNOS/NO/cGMP/PKG signaling pathway and the Wnt/β-catenin pathway, both of which are crucial for bone formation. nih.govresearchgate.net Activation of these pathways leads to the increased expression of critical osteogenic transcription factors and markers. For instance, studies have documented a dose-dependent increase in the mRNA expression of Runt-related transcription factor 2 (Runx2), Collagen Type I (Col I), Osteocalcin (OCN), and Osteopontin (OPN) in BMSCs treated with Icariin. nih.gov This is accompanied by enhanced activity of Alkaline Phosphatase (ALP), a key enzyme in bone mineralization, and increased formation of mineralized bone nodules. researchgate.netresearchgate.net

One mechanism involves Icariin activating the PI3K/Akt signaling pathway, which in turn upregulates the histone demethylase UTX and downregulates the histone methyltransferase EZH2. This modulation of histone methylation ultimately promotes the expression of genes related to osteogenesis. nih.gov

| Marker/Pathway | Effect of Icariin | Observed Outcome | References |

|---|---|---|---|

| MAPK Signaling (ERK, p38, JNK) | Activation/Phosphorylation | Promotion of BMSC osteogenic differentiation | nih.gov |

| PI3K/Akt Signaling | Activation | Increased viability and osteogenic differentiation of BMSCs | nih.govnih.gov |

| Wnt/β-catenin Signaling | Activation | Promotion of BMSC proliferation and osteogenic differentiation | researchgate.net |

| Runx2, Col I, OCN, OPN | Upregulation of mRNA expression | Enhanced osteoblastic differentiation | nih.gov |

| Alkaline Phosphatase (ALP) | Increased activity | Promotion of bone mineralization | researchgate.net |

Mechanisms of Osteoclast Activity Inhibition

In addition to promoting bone formation, Icariin has demonstrated an inhibitory effect on osteoclasts, the cells responsible for bone resorption. This dual action is critical for maintaining bone homeostasis. spandidos-publications.comproquest.com The primary mechanism involves the modulation of the Receptor Activator of Nuclear Factor κ-B Ligand (RANKL) signaling pathway, which is essential for osteoclast differentiation and activation. spandidos-publications.comproquest.com

Preclinical studies show that Icariin can inhibit RANKL-induced osteoclast formation from precursor cells. nih.govnih.gov It achieves this by interfering with the RANKL-RANK interaction and the subsequent recruitment of TNF receptor-associated factor 6 (TRAF6). spandidos-publications.comresearchgate.net This disruption leads to the suppression of downstream signaling cascades, including the NF-κB and MAPK (p38 and ERK) pathways. spandidos-publications.comnih.govnih.gov Consequently, the expression of key osteoclastogenic transcription factors, such as c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), is downregulated. spandidos-publications.comproquest.com

Furthermore, Icariin has been shown to downregulate the gene expression of osteoclast markers like tartrate-resistant acid phosphatase (TRAP), RANK, and calcitonin receptor (CTR). osteoporosis-studies.comingentaconnect.com Some research also indicates that Icariin's inhibitory effects on osteoclastogenesis are mediated through the Estrogen Receptor α (ERα), which in turn inhibits the phosphorylation of c-Src, another critical component of the RANK signaling cascade. nih.gov

| Signaling Pathway/Molecule | Effect of Icariin | Observed Outcome | References |

|---|---|---|---|

| RANKL/RANK/TRAF6 Signaling | Inhibition | Suppression of osteoclast differentiation | spandidos-publications.comnih.govresearchgate.net |

| MAPKs (p38, JNK, ERK) | Suppression of activation/phosphorylation | Inhibition of LPS-induced osteoclastogenesis | nih.gov |

| NF-κB Pathway | Inhibition of activation | Blocked osteoclastogenesis | nih.govresearchgate.net |

| c-Fos and NFATc1 | Downregulation of expression | Reduced osteoclast differentiation | spandidos-publications.comproquest.com |

| TRAP, RANK, CTR | Downregulation of gene expression | Inhibition of osteoclast formation and activity | osteoporosis-studies.comingentaconnect.com |

| ERα/c-Src Signaling | Modulation/Inhibition of phosphorylation | Inhibition of RANKL-induced osteoclast differentiation | nih.gov |

Cartilage Protection and Repair Mechanisms in Experimental Osteoarthritis

In experimental models of osteoarthritis (OA), Icariin has demonstrated chondroprotective effects, helping to preserve cartilage integrity and promote repair. nih.govfrontiersin.org Its mechanisms of action in cartilage are multifaceted, involving anti-inflammatory effects, regulation of cellular processes like autophagy, and modulation of key signaling pathways.

Icariin has been found to protect chondrocytes from inflammation-induced damage. nih.gov It can reduce the expression of inflammatory factors such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), and Cyclooxygenase-2 (COX-2). nih.govnih.gov By inhibiting these inflammatory mediators, Icariin helps to alleviate the inflammatory environment within the osteoarthritic joint. nih.gov

The compound also appears to protect chondrocytes by activating autophagy, a cellular process for degrading and recycling damaged components. tandfonline.com This is mediated through the PI3K/AKT/mTOR signaling pathway. tandfonline.comfrontiersin.org In OA models, Icariin treatment has been associated with reduced chondrocyte apoptosis and decreased cartilage degradation. tandfonline.comnih.gov Furthermore, Icariin influences the Wnt/β-catenin signaling pathway, which plays a role in chondrocyte proliferation and the inhibition of cartilage matrix degradation. frontiersin.orgnih.gov

Regulation of Extracellular Matrix Components in Bone and Cartilage Research

The structural integrity of bone and cartilage depends on the extracellular matrix (ECM), which is primarily composed of collagens and proteoglycans. Research indicates that Icariin positively influences the synthesis and degradation of ECM components. nih.gov

In cartilage, Icariin has been shown to increase the synthesis of glycosaminoglycan and collagen type I and type II. nih.govnih.gov It also upregulates the expression of cartilage-specific genes in chondrocytes, such as SOX9, Col2a1, and Aggrecan, thereby promoting the production of a healthy cartilage matrix. frontiersin.org

Crucially, Icariin also inhibits the degradation of the ECM. A key pathological feature of osteoarthritis is the excessive activity of matrix metalloproteinases (MMPs), enzymes that break down ECM components. nih.gov Studies have shown that Icariin can suppress the expression of MMP-13, a critical enzyme in cartilage breakdown, thereby protecting the cartilage from degradation. frontiersin.orgnih.govnih.gov This regulation helps to maintain the balance between ECM synthesis and degradation, which is essential for joint health. nih.gov

Research in Fibrosis Models

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix, leading to scarring and organ dysfunction. Preclinical studies have investigated the effects of Icariin in various experimental models of fibrosis, particularly renal fibrosis.

Anti-inflammatory and Antioxidant Mechanisms in Experimental Fibrosis

The anti-fibrotic effects of Icariin appear to be closely linked to its anti-inflammatory and antioxidant properties. nih.govresearchgate.net In a mouse model of unilateral ureteral obstruction (UUO), a common model for renal fibrosis, Icariin treatment was shown to mitigate the expression of pro-inflammatory factors including nuclear factor-κB (NF-κB), cyclooxygenase-2 (COX-2), and interleukin 1-β (IL-1β). researchgate.net

Icariin also addresses oxidative stress, a key driver of fibrogenesis. It has been observed to reduce the expression of pro-oxidative enzymes like NADPH oxidase-4 while increasing the expression of antioxidative enzymes such as superoxide dismutase (SOD) and catalase. researchgate.net By reducing inflammation and oxidative stress, Icariin helps to prevent the activation of myofibroblasts and the subsequent excessive deposition of collagen and other ECM components. nih.gov

Mechanistically, Icariin has been shown to inhibit the Notch2/Hes-1 pathway and modulate the G protein-coupled estrogen receptor (GPER) to exert its anti-fibrotic effects in the kidney. nih.govtandfonline.com These actions collectively lead to a reduction in fibrotic markers like α-smooth muscle actin (α-SMA) and fibronectin, thereby attenuating the progression of fibrosis in these experimental models. researchgate.nettandfonline.com

Modulation of Cellular Processes (e.g., Apoptosis, Autophagy) in Fibrotic Pathologies

Icariin and its metabolites have been shown to exert antifibrotic effects by modulating crucial cellular processes such as apoptosis and autophagy. Dysregulated apoptosis is implicated in the excessive accumulation of inflammatory factors and fibrotic remodeling. In preclinical models of myocardial fibrosis, the icariin metabolite, icariside II, has demonstrated the ability to correct this dysregulation. It achieves this by modulating the ASK1-JNK/p38 signaling axis, leading to the downregulation of pro-apoptotic proteins like Bax and p53 nih.gov. This modulation helps in reducing collagen deposition and the overactivation of fibroblasts nih.gov. Similarly, icaritin (B1674259), another metabolite, promotes the mitochondrial apoptosis of activated hepatic stellate cells (HSCs), which are key drivers of liver fibrosis. It accomplishes this by upregulating pro-apoptotic proteins such as Bak-1, Bmf, and Bax, while downregulating the anti-apoptotic protein Bcl-2, thereby contributing to the resolution of liver fibrosis nih.gov. In the context of renal fibrosis, icariin has been found to protect against apoptosis by regulating the expression of proteins like caspase-3, Bcl-2, and Bax nih.govnih.gov.

Autophagy, a cellular process for degrading and recycling cellular components, also plays a complex role in fibrosis. Icariin can induce autophagy to downregulate fibrotic markers. In models of renal fibrosis, icariin-induced autophagy leads to a reduction in markers such as alpha-smooth muscle actin (α-SMA) and collagen I nih.gov. This effect highlights its therapeutic potential in mitigating the progression of renal fibrosis through the modulation of this key cellular process nih.gov.

Regulation of Collagen Deposition and Fibroblast Activation

A hallmark of fibrotic diseases is the excessive deposition of extracellular matrix (ECM) components, particularly collagen, and the persistent activation of fibroblasts into myofibroblasts. Preclinical studies have demonstrated that icariin can effectively regulate these processes. In models of myocardial fibrosis, icariin suppresses collagen deposition by downregulating the expression of p65 and JUN, which are critical transcription factors in fibrotic signaling pathways nih.gov.

Furthermore, icariin and its metabolites can inhibit fibroblast activation. The metabolite icariside II has been shown to attenuate the polarization of M2 macrophages, which are known to promote tissue repair and fibrosis. By inhibiting the WNT/β-catenin and PI3K/Akt signaling pathways, icariside II reduces the accumulation of M2 macrophages in fibrotic lung tissue, thereby limiting fibroblast activation nih.gov. Icariin also exerts its antifibrotic effects by inhibiting both epithelial-mesenchymal transition (EMT) and endothelial-mesenchymal transition (EndMT), processes that generate fibroblasts and contribute to fibrosis. The mechanisms for this inhibition involve the Notch2/Hes-1 pathway and the AR/RKIP/MEK/ERK cascade, respectively nih.gov. In rheumatoid arthritis, icariin has been shown to reduce the proliferation of fibroblast-like synoviocytes (FLS) through the GAREM1/MAPK signaling pathway tandfonline.com.

The table below summarizes the effects of Icariin on key markers of collagen deposition and fibroblast activation.

| Model System | Key Marker(s) | Observed Effect of Icariin | Signaling Pathway(s) Implicated |

| Myocardial Fibrosis | Collagen, p65, JUN | Downregulation | Fibrotic Signaling |

| Pulmonary Fibrosis | M2 Macrophage Markers (CD163, CD206) | Downregulation by Icariside II | WNT/β-catenin, PI3K/Akt |

| Renal Fibrosis | α-SMA, Collagen I | Downregulation | Autophagy Induction |

| Diabetic Nephropathy | Collagen Deposition | Reduction | AR/RKIP/MEK/ERK, Notch2/Hes-1 |

| Rheumatoid Arthritis | Fibroblast-Like Synoviocyte Proliferation | Reduction | GAREM1/MAPK |

Research in Other Preclinical Disease Models

Modulation of Inflammatory Responses in Respiratory Disorders (e.g., Asthma)

In preclinical models of asthma, icariin has been shown to modulate inflammatory responses, a key feature of the disease. It can attenuate airway inflammation and remodeling researchgate.netnih.gov. The molecular mechanisms underlying these effects involve the inhibition of key signaling pathways. Specifically, icariin has been found to inhibit the phosphorylation of Smad-2, Smad-3, Erk, JNK, and p38 in both in vitro and in vivo models of asthma researchgate.netnih.gov. By targeting the Smad and MAPK signaling pathways, icariin can attenuate the epithelial-mesenchymal transition (EMT) induced by transforming growth factor-beta 1 (TGF-β1), a process involved in airway remodeling nih.gov.

Furthermore, icariin has been reported to reverse the imbalance between Th1 and Th2 cytokines by downregulating the transcription factor GATA-3 and suppressing the nuclear factor-kappa B (NF-κB) p65 subunit in an asthma model researchgate.net. This modulation of the immune response contributes to its anti-inflammatory effects in the airways.

Synergistic Antifungal Effects with Azole Drugs

Icariin has demonstrated a significant synergistic effect when combined with azole antifungal drugs against Candida albicans in in vitro studies. This synergy is observed with azoles such as fluconazole, ketoconazole, and itraconazole frontiersin.orgnih.govnih.gov. The combination of icariin with these drugs leads to a significant decrease in the minimum inhibitory concentration (MIC) of the azole required to inhibit the growth of C. albicans frontiersin.orgnih.gov. For instance, in one study, the addition of icariin enhanced the activity of fluconazole threefold frontiersin.orgnih.gov.

The proposed mechanism for this synergistic activity is mediated through the fungal cell membrane frontiersin.orgnih.govnih.gov. Azole antifungals work by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane, which leads to increased membrane permeability and cell apoptosis frontiersin.orgnih.gov. It is suggested that icariin enhances the sensitivity of C. albicans to azoles by further acting on the cell membrane, although the precise molecular interactions are still under investigation frontiersin.orgnih.govnih.gov. Interestingly, this synergistic effect appears to be specific to azole drugs, as no such enhancement was observed when icariin was combined with other classes of antifungals like amphotericin B or caspofungin frontiersin.orgnih.govnih.gov.

Renal Protection and Associated Cognitive Impairment in Experimental Models

Preclinical research has shown that icariin possesses protective effects on the kidneys and can ameliorate associated cognitive impairment in experimental models of chemotherapy-induced renal encephalopathy nih.govnih.gov. In a mouse model using cyclophosphamide, icariin was found to ameliorate kidney damage and the resulting cognitive deficits nih.govnih.gov.

The underlying molecular mechanisms for these protective effects involve the modulation of key signaling pathways related to inflammation, oxidative stress, and apoptosis. Icariin has been shown to inhibit these detrimental processes by regulating the NF-κB and Keap1-Nrf2 signaling pathways nih.govnih.gov. Furthermore, it can prevent apoptosis by modulating the expression of crucial apoptosis-related proteins, including caspase-3, the anti-apoptotic protein Bcl-2, and the pro-apoptotic protein Bax nih.govnih.gov. In models of diabetic kidney disease, icariin has also been shown to prevent the accumulation of extracellular matrix by inhibiting oxidative stress through a GPER-mediated, p62-dependent degradation of Keap1 and subsequent activation of Nrf2 frontiersin.org.

The table below details the preclinical models and the observed effects of Icariin on renal protection and cognitive function.

| Preclinical Model | Compound Administered | Observed Protective Effects | Molecular Mechanisms |

| Cyclophosphamide-induced Renal Encephalopathy | Icariin | Ameliorated kidney damage and cognitive impairment | Regulation of NF-κB and Keap1-Nrf2 pathways; Modulation of caspase-3, Bcl-2, and Bax |

| Diabetic Nephropathy | Icariin | Reduced extracellular matrix accumulation | Inhibition of oxidative stress via GPER/p62/Keap1/Nrf2 pathway |

Broad Molecular Targets and Intracellular Signaling Pathways

Icariin exerts its diverse pharmacological effects by interacting with a wide array of molecular targets and modulating numerous intracellular signaling pathways. This broad spectrum of activity underlies its therapeutic potential in various preclinical disease models.

One of the frequently implicated pathways is the mitogen-activated protein kinase (MAPK) pathway, including its downstream components such as extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). Icariin has been shown to modulate MAPK signaling in the context of asthma, rheumatoid arthritis, and osteogenic differentiation tandfonline.comnih.govnih.gov.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade is another key target of icariin. This pathway is involved in its regulation of fibroblast activation in fibrotic diseases and has been implicated in its anticancer effects through the modulation of the mammalian target of rapamycin (mTOR) nih.govresearchgate.netnih.gov.

Icariin also significantly influences inflammatory pathways, particularly the nuclear factor-kappa B (NF-κB) pathway. Its ability to inhibit NF-κB activation contributes to its anti-inflammatory effects in conditions like renal encephalopathy and asthma nih.govresearchgate.net.

Furthermore, icariin modulates pathways related to oxidative stress, such as the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By activating Nrf2, icariin enhances the expression of antioxidant enzymes, providing protection against oxidative damage in models of renal injury and neuroinflammation nih.govfrontiersin.orgnih.gov.

Other notable signaling pathways and molecular targets affected by icariin include:

Transforming growth factor-beta (TGF-β)/Smad pathway, which is crucial in its regulation of fibrosis and airway remodeling nih.gov.

Wnt/β-catenin signaling, involved in the modulation of macrophage polarization in fibrosis nih.gov.

Cyclic adenosine monophosphate (cAMP) signaling pathway, which is activated by icariin to promote the osteogenic action of bone morphogenetic protein 2 (BMP2) researchgate.netmdpi.com.

This multi-target and multi-pathway regulatory nature of icariin underscores its complex pharmacological profile and its potential as a therapeutic agent for a range of diseases.

PI3K/AKT/mTOR Signaling Axis Modulation

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various pathologies. Preclinical studies have demonstrated that Icariin can modulate the PI3K/AKT/mTOR axis in different cellular contexts.

In a rat model of perimenopausal depression, Icariin administration was found to upregulate the expression of key proteins in the PI3K/AKT pathway, suggesting a potential mechanism for its neuroprotective and antidepressant-like effects. peerj.com Furthermore, in models of osteoarthritis, Icariin has been shown to alleviate interleukin-1β (IL-1β)-induced chondrocyte damage by regulating the PI3K/Akt/mTOR/ULK1 signaling pathway, thereby promoting autophagy. nih.gov In the context of neuroprotection, Icariin has demonstrated the ability to protect against sodium azide-induced neurotoxicity in PC12 cells by activating the PI3K/Akt/GSK-3β signaling pathway. peerj.com Network pharmacology and molecular docking studies have also predicted that the PI3K/AKT and mTOR signaling pathways are significantly associated with the therapeutic effects of Icariin in Alzheimer's disease models. nih.gov

| Preclinical Model | Molecular Targets | Observed Effects of Icariin |

|---|---|---|

| Rat model of perimenopausal depression | PI3K, AKT | Upregulated expression of PI3K/AKT pathway proteins. |

| SW1353 chondrocytes (Osteoarthritis model) | PI3K, Akt, mTOR, ULK1 | Regulated the PI3K/Akt/mTOR/ULK1 pathway, promoting autophagy and alleviating IL-1β-induced damage. nih.gov |

| PC12 cells (Neurotoxicity model) | PI3K, Akt, GSK-3β | Activated the PI3K/Akt/GSK-3β pathway, protecting against sodium azide-induced neurotoxicity. peerj.com |

| Alzheimer's disease models (in silico) | PI3K, AKT, mTOR | Predicted to be significantly associated with the therapeutic effects of Icariin. nih.gov |

NF-κB Signaling Pathway Inhibition

The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the inflammatory response, cell survival, and proliferation. Chronic activation of this pathway is a hallmark of many inflammatory diseases. A significant body of preclinical research has established Icariin as a potent inhibitor of the NF-κB signaling cascade.

In a mouse model of diabetic nephropathy, Icariin was shown to ameliorate renal inflammatory response by suppressing the TLR4/NF-κB signal pathway. rsc.org In the context of neuroinflammation, Icariin has been found to attenuate lipopolysaccharide (LPS)-induced microglial activation and subsequent neuronal death by inhibiting the TAK1/IKK/NF-κB and JNK/p38 MAPK pathways. nih.gov Furthermore, in chondrocytes, Icariin demonstrated anti-inflammatory effects by down-regulating the NF-κB/HIF-2α signal pathway, suggesting its potential in managing articular cartilage injury. nih.gov An icariin derivative has also been shown to suppress the activation of NF-κB, contributing to its anti-inflammatory properties. researchgate.net

| Preclinical Model | Molecular Targets | Observed Effects of Icariin |

|---|---|---|

| Mouse model of diabetic nephropathy | TLR4, NF-κB | Suppressed the TLR4/NF-κB signal pathway, ameliorating renal inflammation. rsc.org |

| LPS-activated microglia | TAK1, IKK, NF-κB | Inhibited the TAK1/IKK/NF-κB pathway, reducing neuroinflammation. nih.gov |

| TNF-α-treated ADTC5 chondrocytes | NF-κB, HIF-2α | Down-regulated the NF-κB/HIF-2α signal pathway, exerting anti-inflammatory effects. nih.gov |

| LPS-stimulated RAW264.7 macrophages | NF-κB | An icariin derivative suppressed the activation of NF-κB. researchgate.net |

Nrf-2 Signaling Pathway and Oxidative Stress Response

The Nuclear factor erythroid 2-related factor 2 (Nrf-2) is a master regulator of the cellular antioxidant response. Activation of the Nrf-2 signaling pathway leads to the expression of a battery of antioxidant and cytoprotective genes, thereby protecting cells from oxidative stress-induced damage. Preclinical studies have highlighted Icariin's ability to activate the Nrf-2 pathway.

In a model of diabetic kidney disease, Icariin was found to ameliorate experimental diabetic nephropathy by inhibiting oxidative stress through the activation of Nrf-2. frontiersin.org In the context of neuroprotection, Icariin has been shown to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity by activating the Nrf-2 signaling pathway. nih.gov This activation leads to a reduction in reactive oxygen species accumulation and an increase in the generation of superoxide dismutase. nih.gov Furthermore, in microglia, Icariin has been demonstrated to inhibit neuroinflammation by targeting the Nrf-2 signaling pathway, leading to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1). nih.gov

| Preclinical Model | Molecular Targets | Observed Effects of Icariin |

|---|---|---|

| Experimental diabetic kidney disease model | Nrf-2 | Activated Nrf-2, leading to the inhibition of oxidative stress. frontiersin.org |

| 6-OHDA-induced neurotoxicity model in PC12 cells | Nrf-2 | Activated the Nrf-2 signaling pathway, providing neuroprotection. nih.gov |

| LPS-stimulated microglia BV-2 cells | Nrf-2, HO-1 | Targeted the Nrf-2 signaling pathway to inhibit neuroinflammation. nih.gov |

Mitogen-Activated Protein Kinase (MAPK) Pathways (p38, JNK)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38 and c-Jun N-terminal kinase (JNK) pathways, are critical signaling cascades involved in cellular responses to a variety of external stimuli, including stress, inflammation, and growth factors. Icariin has been shown to modulate these pathways in several preclinical models.

In bone mesenchymal stem cells (BMSCs), Icariin was found to induce osteogenic differentiation in a MAPK-dependent manner, involving the phosphorylation of both p38 and JNK. nih.gov In the context of neuroinflammation, Icariin has been shown to attenuate lipopolysaccharide-induced microglial activation by inhibiting the JNK/p38 MAPK pathways, in addition to the NF-κB pathway. nih.gov Furthermore, in a model of hydrogen peroxide-induced toxicity in PC12 cells, Icariin's neuroprotective effects were partly attributed to its inhibitory effect on the JNK/p38 MAPK pathways. An icariin derivative has also been shown to suppress the activation of p38 MAPK in macrophages. researchgate.net In human chondrocytes, Icariin was found to interfere with TDP43-induced inflammatory factor secretion by inhibiting the JNK and p38 MAPK signaling pathways. archivesofmedicalscience.com